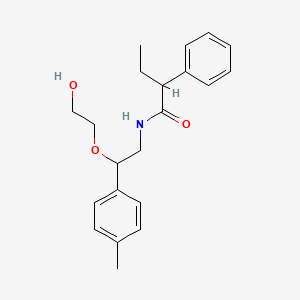
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK inhibition leads to downstream inhibition of B-cell receptor signaling and subsequent apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation. These effects may contribute to its anti-tumor activity and could have potential applications in other immune-mediated diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide is its specificity for BTK, which may reduce off-target effects compared to other BTK inhibitors. However, its irreversible binding to BTK may limit its use in certain experimental settings, such as studies requiring reversible inhibition of BTK.
Zukünftige Richtungen
For N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide research include further evaluation of its efficacy and safety in clinical trials, as well as investigation of its potential use in combination with other therapies. Additionally, the immunomodulatory effects of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide warrant further study in the context of other immune-mediated diseases.
Synthesemethoden
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide involves several steps, starting with the reaction of 2-bromoethyl p-tolyl ether with 2-(2-hydroxyethoxy)ethylamine to yield N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)amine. This intermediate is then reacted with 2-phenylbutanoyl chloride to yield N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression.
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-19(17-7-5-4-6-8-17)21(24)22-15-20(25-14-13-23)18-11-9-16(2)10-12-18/h4-12,19-20,23H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKLHWHBDMCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2898759.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898761.png)
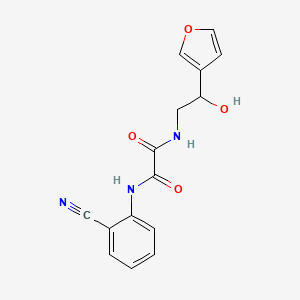
![5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2898764.png)

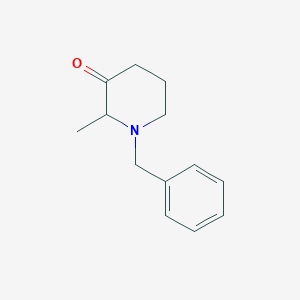
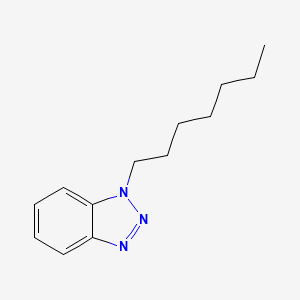
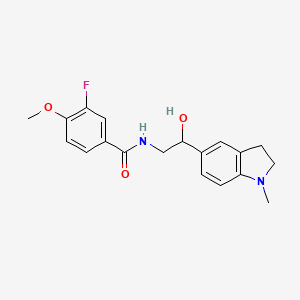
![1-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2898772.png)
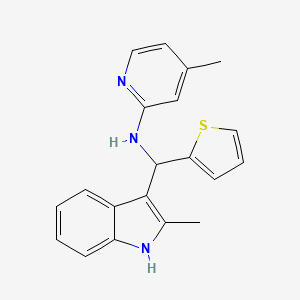
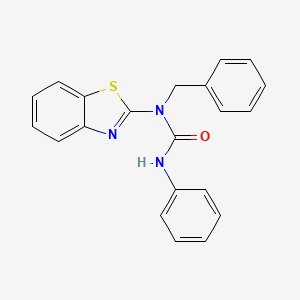
![Ethyl 2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898779.png)
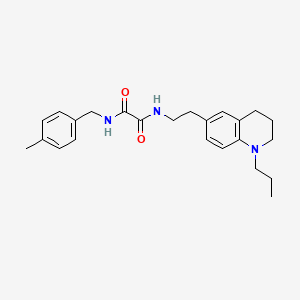
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2898782.png)